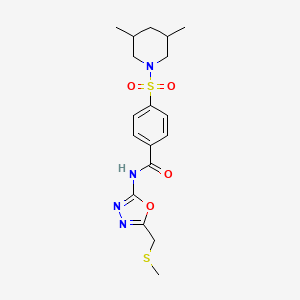
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H24N4O4S2 and its molecular weight is 424.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article compiles findings from various studies detailing its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a benzamide core , a sulfonyl group , and a piperidine ring , which are critical for its biological interactions. The molecular formula is C18H23N3O4S, and it exhibits a molecular weight of approximately 373.46 g/mol. Its unique combination of functional groups allows it to interact with various biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The sulfonyl group and piperidine ring facilitate binding to biological targets, potentially leading to inhibition or activation of these targets. This can result in various biological effects, including modulation of cell signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma. These compounds often induce apoptosis through mechanisms involving caspase activation and mitochondrial membrane potential disruption .
| Compound | Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide | HCT116 | 12.5 | High |
| 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide | HT29 | 10.0 | Moderate |
The selectivity index (SI) indicates the compound's ability to target cancer cells while sparing non-malignant cells, a desirable trait in anticancer drug design.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cancer progression. The sulfonyl group is known to enhance binding affinity to target enzymes, which can disrupt their normal function and lead to reduced tumor growth.
Case Studies
- Study on Colon Cancer Cell Lines : A study conducted on HCT116 and HT29 colon cancer cells showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis characterized by increased caspase activity and subG1 accumulation in the cell cycle analysis .
- Comparative Analysis with Existing Chemotherapeutics : In comparative studies against established chemotherapeutic agents like 5-fluorouracil (5-FU), the compound demonstrated superior potency against certain cancer cell lines while maintaining lower toxicity towards non-malignant cells .
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c1-12-8-13(2)10-22(9-12)28(24,25)15-6-4-14(5-7-15)17(23)19-18-21-20-16(26-18)11-27-3/h4-7,12-13H,8-11H2,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDKSBOFVZQPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













